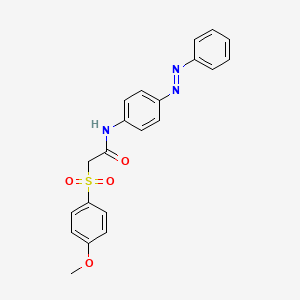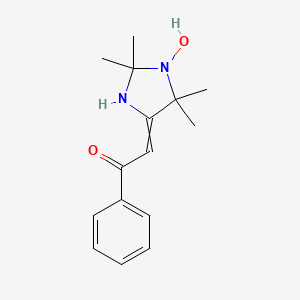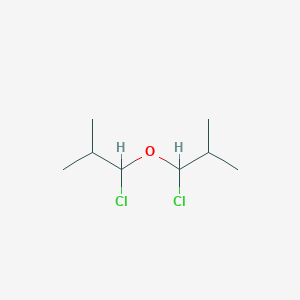
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is an organic compound with the molecular formula C7H14Cl2O. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with an appropriate chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form aldehydes or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ether groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ether group can also participate in various chemical reactions, such as oxidation and cleavage.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropane: A simpler chlorinated alkane with similar reactivity but lacking the ether group.
1-Chloro-2-methyl-1-propene: An alkene with a similar carbon skeleton but different functional groups.
2-Chloro-2-methylpropane: Another chlorinated alkane with a different substitution pattern.
Uniqueness
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is unique due to the presence of both chlorine and ether functional groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
760-92-9 |
|---|---|
Molecular Formula |
C8H16Cl2O |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
1-chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2O/c1-5(2)7(9)11-8(10)6(3)4/h5-8H,1-4H3 |
InChI Key |
FWMVOIHRYTZASN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(C(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


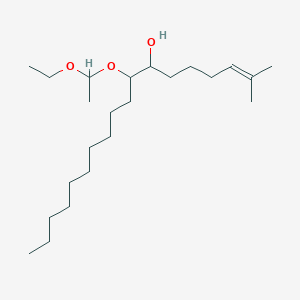
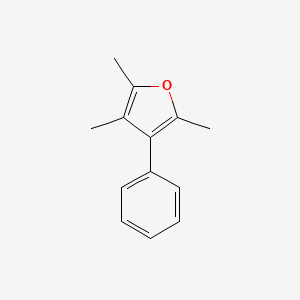

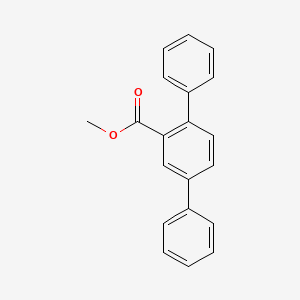

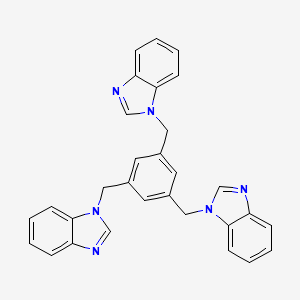

![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
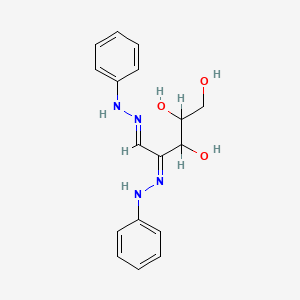
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)

